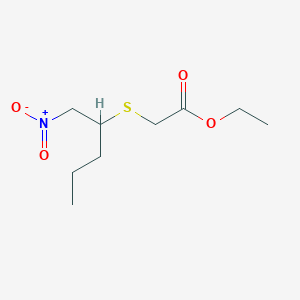
Urea, (3-(methylsulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (3-(methylsulfonyl)phenyl)- is an organic compound that belongs to the class of urea derivatives It features a phenyl ring substituted with a methylsulfonyl group at the third position and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamates. For Urea, (3-(methylsulfonyl)phenyl)-, a common synthetic route includes the nucleophilic addition of an amine to an isocyanate intermediate. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as indium triflate or lanthanum triflate .
Industrial Production Methods
Industrial production of urea derivatives often employs large-scale reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the reaction can be optimized by adjusting the concentration of reactants and the choice of solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (3-(methylsulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Urea, (3-(methylsulfonyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Urea, (3-(methylsulfonyl)phenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methylsulfonyl group can enhance the compound’s binding affinity to these targets, making it a potent inhibitor. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, (4-(methylsulfonyl)phenyl)-
- Urea, (2-(methylsulfonyl)phenyl)-
- Urea, (3-(ethylsulfonyl)phenyl)-
Uniqueness
Urea, (3-(methylsulfonyl)phenyl)- is unique due to the specific positioning of the methylsulfonyl group on the phenyl ring, which can influence its reactivity and binding properties
Propriétés
Numéro CAS |
88497-95-4 |
|---|---|
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
(3-methylsulfonylphenyl)urea |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
Clé InChI |
PGITUQFRJFAVOC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)



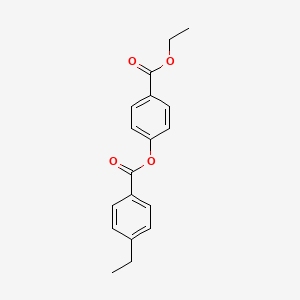
![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
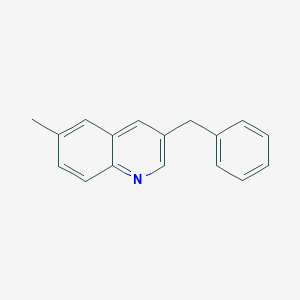

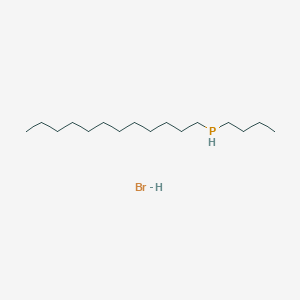
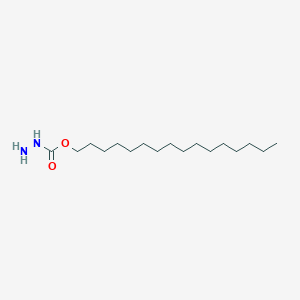
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
